Product packaging for Ethyl 2-(3-bromophenyl)sulfanylpropanoate(Cat. No.:CAS No. 1341335-88-3)

Ethyl 2-(3-bromophenyl)sulfanylpropanoate

Cat. No.: B1400943
CAS No.: 1341335-88-3
M. Wt: 289.19 g/mol
InChI Key: CEZVMRKEZMUWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-(3-bromophenyl)sulfanylpropanoate is a brominated aromatic ester featuring a sulfanylpropanoate backbone. Its structure comprises:

  • Ethyl ester group: Enhances lipophilicity and modulates reactivity.
  • 3-Bromophenyl substituent: A bromine atom at the meta position of the phenyl ring, influencing electronic and steric properties.
  • Sulfanylpropanoate linkage: A thioether (-S-) bridge connecting the phenyl ring to the propanoate chain, which may stabilize the molecule against hydrolysis compared to oxygen analogs.

This compound is utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where brominated aromatic systems are key intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2S B1400943 Ethyl 2-(3-bromophenyl)sulfanylpropanoate CAS No. 1341335-88-3

Properties

IUPAC Name

ethyl 2-(3-bromophenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2S/c1-3-14-11(13)8(2)15-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZVMRKEZMUWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Synthesis Steps

Characterization and Purification

After synthesis, the compound is typically characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purification can be achieved through column chromatography or recrystallization.

Characterization Data

Spectroscopic Method Expected Data
NMR (CDCl3, 400 MHz) δ 7.2-7.5 (m, 4H), δ 4.2 (q, 2H), δ 1.3 (t, 3H)
MS (EI-MS) m/z expected for the molecular ion

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-bromophenyl)sulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(3-bromophenyl)sulfanylpropanoate has the molecular formula C12H13BrO2SC_{12}H_{13}BrO_2S and a molecular weight of 289.19 g/mol. The compound features a propanoate group attached to a sulfanyl moiety, which is further substituted by a 3-bromophenyl group. This unique structure contributes to its potential applications in different domains.

Medicinal Chemistry

This compound is being investigated for its potential antimicrobial properties . The presence of the bromophenyl moiety suggests that it may exhibit activity against various bacterial strains and fungi, similar to other compounds with analogous structures. However, research on its specific biological mechanisms is still limited.

  • Antimicrobial Activity : Compounds with structural similarities have shown efficacy against pathogens, indicating that this compound may also possess similar effects.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis . Its unique structural characteristics allow it to act as a building block for the synthesis of more complex molecules. Its reactivity can be exploited in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The ethyl ester group can be replaced by other nucleophiles, facilitating the development of new compounds.
  • Oxidation and Reduction Reactions : It can undergo oxidation to form sulfoxides and sulfones or reduction to yield corresponding alcohols.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromophenyl)sulfanylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the sulfanylpropanoate moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-(2-Methoxyphenyl)sulfanylpropanoate

  • Structural differences :
    • Substituent position : Methoxy (-OCH₃) group at the ortho position of the phenyl ring (vs. meta bromine).
    • Electronic effects : Methoxy is electron-donating (+M effect), whereas bromine is weakly electron-withdrawing (-I effect). This alters reactivity in electrophilic aromatic substitution (EAS) or nucleophilic attacks.
  • Physicochemical properties :
    • Higher solubility in polar solvents due to the methoxy group.
    • Reduced steric hindrance compared to the bulkier bromine atom.
  • Applications : Used in synthesizing heterocyclic compounds for antimicrobial agents .

Ethyl 2-(2-Methoxyphenyl)sulfanylacetate

  • Structural differences: Backbone chain length: Acetate (C2) vs. propanoate (C3), reducing hydrophobicity. Substituent: Methoxy at ortho position.
  • Reactivity: Shorter chain may increase susceptibility to enzymatic hydrolysis. Lower thermal stability compared to propanoate derivatives.
  • Biological relevance : Demonstrated moderate activity in enzyme inhibition assays targeting cysteine proteases .

Ethyl 2-(2-Methoxypyridin-4-yl)acetate

  • Structural differences :
    • Aromatic system : Pyridine ring (N-heterocycle) replaces phenyl, introducing a basic nitrogen atom.
    • Substituent position : Methoxy at pyridine’s 2-position.
  • Electronic properties :
    • Pyridine’s electron-deficient nature enhances reactivity in nucleophilic substitution.
    • Improved solubility in aqueous media due to nitrogen’s polarity.
  • Applications : Intermediate in antiviral drug synthesis, leveraging pyridine’s bioisosteric properties .

Comparative Data Table

Compound Name Aromatic System Substituent Position/Type Backbone Chain Key Properties/Applications
Ethyl 2-(3-bromophenyl)sulfanylpropanoate Phenyl 3-Bromo Propanoate High stability, cross-coupling reactions
Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate Phenyl 2-Methoxy Propanoate Enhanced solubility, antimicrobial agents
Ethyl 2-(2-methoxyphenyl)sulfanylacetate Phenyl 2-Methoxy Acetate Enzyme inhibition, moderate stability
Ethyl 2-(2-methoxypyridin-4-yl)acetate Pyridine 2-Methoxy Acetate Antiviral synthesis, aqueous solubility

Research Findings and Limitations

  • Reactivity trends : Brominated analogs exhibit slower reaction rates in EAS compared to methoxy-substituted derivatives due to electronic effects .
  • Biological activity: Sulfanylpropanoates with meta-substituents (e.g., bromine) show higher metabolic stability in in vitro assays.
  • Data gaps: Limited comparative studies on cytotoxicity or pharmacokinetics. Most evidence derives from supplier specifications and synthetic protocols .

Biological Activity

Ethyl 2-(3-bromophenyl)sulfanylpropanoate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H12BrO2S
  • Molecular Weight : 291.57 g/mol

The compound features a bromophenyl group, which is known to influence its biological properties through mechanisms such as enzyme inhibition and modulation of signaling pathways.

1. Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that brominated phenyl derivatives can inhibit the growth of various bacterial strains. In disc-diffusion assays, related compounds demonstrated significant antibacterial activity against species such as Micrococcus luteus and Escherichia coli at low concentrations (0.01 μg per disc) .

2. Anti-inflammatory Properties

This compound may exhibit anti-inflammatory effects by acting as an inhibitor of phospholipase A2 (PLA2) enzymes. PLA2 plays a critical role in the release of arachidonic acid, leading to the production of inflammatory mediators like prostaglandins and leukotrienes . Compounds that inhibit PLA2 are considered promising candidates for anti-inflammatory therapies.

3. Cytotoxicity Against Cancer Cells

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro assays demonstrated that related compounds could inhibit cell proliferation in leukemia and solid tumor models. For example, compounds with similar structural motifs showed IC50 values in the nanomolar range against specific cancer cell lines .

Case Study 1: Antitumor Activity

In a study examining the antitumor potential of structurally related compounds, it was found that certain derivatives exhibited significant tumor growth inhibition in vivo against P388 murine leukemia models. The T/C (tumor/control) ratios indicated effective doses ranging from 140% to 270%, suggesting a robust antitumor response .

Case Study 2: Mechanistic Insights

Mechanistic studies have revealed that the presence of the bromophenyl moiety may enhance the compound's interaction with target proteins involved in cell signaling pathways related to inflammation and cancer progression. This interaction could lead to altered gene expression patterns associated with apoptosis and cell cycle regulation .

Data Summary

The following table summarizes key biological activities reported for this compound and related compounds:

Activity Tested Concentration Effectiveness Reference
Antibacterial0.01 μg/discSignificant inhibition
Anti-inflammatoryVariousPLA2 inhibition
Cytotoxicity (Cancer)Nanomolar rangeInhibition of cell growth
Antitumor (in vivo)140-270% T/CTumor growth inhibition

Q & A

Q. What are the standard synthetic protocols for preparing ethyl 2-(3-bromophenyl)sulfanylpropanoate?

The synthesis typically involves esterification of 2-(3-bromophenyl)sulfanylpropanoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. Key steps include:

  • Reaction Setup : Dissolve 2-(3-bromophenyl)sulfanylpropanoic acid in ethanol, add H₂SO₄ dropwise, and reflux for 6–8 hours.
  • Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography.
  • Yield : Reported yields range from 88% to 93% under optimized conditions .

Q. Table 1: Comparison of Synthetic Methods

CatalystTemperatureReaction TimeYieldSource
H₂SO₄Reflux7 h93%
Thionyl Chloride85°COvernight88%

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H NMR : Key signals include aromatic protons (δ 7.16–7.41 ppm, multiplet) and ester methyl groups (δ 1.2–1.4 ppm, triplet). The sulfanyl-linked CH₂ appears as a triplet near δ 3.8 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z 224/226 [M+H]⁺ (characteristic Br isotope pattern) .
  • IR Spectroscopy : Ester C=O stretch at ~1730 cm⁻¹ and S–H stretch (if present) near 2550 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst Screening : Replace H₂SO₄ with p-toluenesulfonic acid (PTSA) or Nafion-H for milder conditions and reduced side reactions.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Continuous Flow Systems : Implement microreactors for precise temperature control, reducing reaction time by 30–50% compared to batch processes .

Note : Contradictions in reported yields (e.g., 88% vs. 93%) may arise from purity of starting materials or subtle differences in workup protocols .

Q. What strategies are effective for derivatizing the sulfanyl and ester groups in this compound?

  • Oxidation : Treat with m-chloroperbenzoic acid (mCPBA) to convert the sulfanyl (–S–) group to sulfoxide (–SO–) or sulfone (–SO₂–). Monitor progress via TLC or HPLC .
  • Ester Hydrolysis : Use LiAlH₄ to reduce the ester to a primary alcohol or NaOH/EtOH for saponification to the carboxylic acid.
  • Nucleophilic Substitution : React with amines (e.g., 3-bromoaniline) to form thioether derivatives. IR spectroscopy (e.g., loss of S–H stretch) confirms substitution .

Q. How should researchers address discrepancies in spectral data or reactivity reported in literature?

  • Reproducibility Checks : Validate NMR shifts using deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).
  • Controlled Experiments : Replicate conflicting procedures under identical conditions (catalyst, solvent, temperature).
  • Computational Modeling : Perform DFT calculations to predict NMR/IR spectra and compare with experimental data .

Example Case : A reported yield of 93% (H₂SO₄, reflux) vs. 88% (thionyl chloride, 85°C) suggests catalyst efficiency and side-product formation vary with reaction pathways .

Q. What are the applications of this compound in medicinal chemistry or materials science?

  • Enzyme Inhibition : The sulfanyl group can act as a Michael acceptor, covalently binding to cysteine residues in target proteins.
  • Polymer Synthesis : Use as a monomer in thiol-ene click chemistry for creating sulfur-containing polymers.
  • Photophysical Studies : The bromophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to build π-conjugated systems .

Q. Methodological Recommendations

  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients (8:2 to 7:3).
  • Safety : Handle brominated intermediates in a fume hood due to potential lachrymatory effects.
  • Data Validation : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-bromophenyl)sulfanylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-bromophenyl)sulfanylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.